Macrolactamas

Macrolactams are a class of cyclic peptides characterized by a macrocyclic lactam ring, which typically contains more than five and up to twelve or even more carbon atoms. These compounds exhibit a wide range of biological activities due to their unique structure, making them valuable in various applications within the pharmaceutical and agricultural industries.

Structurally, macrolactams are derived from natural products such as antibiotics, antifungals, and immunosuppressants. The macrocyclic lactam ring can be single or multiple, depending on the number of lactam units. Common derivatives include azalactams (one additional amide bond) and lactones (a hydroxyl group replacing one carbon atom in the lactam).

Biologically, macrolactams possess potent antimicrobial properties against gram-positive bacteria due to their ability to interfere with bacterial protein synthesis. In agriculture, they are used as fungicides to control fungal infections. Research is also ongoing into their potential use in cancer therapy and other therapeutic areas where their specific binding sites can be exploited.

Macrolactam derivatives are often synthesized through chemical modifications of natural products or by combinatorial chemistry techniques, allowing for the development of new compounds with enhanced efficacy and reduced side effects.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

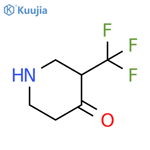

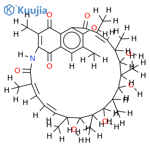

|

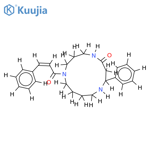

lithothamnin A | 1297291-67-8 | C34H27Br5N4O10 |

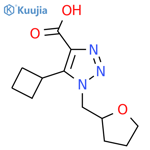

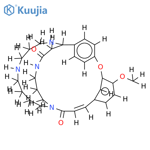

|

(+/-)-celallocinnine | 53990-48-0 | C25H31N3O2 |

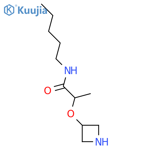

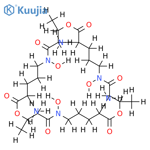

|

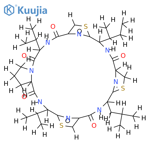

tawicyclamide B | 143007-29-8 | C36H52N8O5S3 |

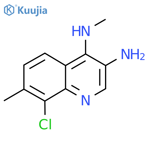

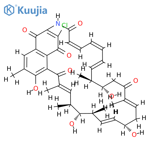

|

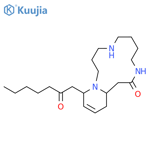

Anhydrocannabisativine | 65664-79-1 | C21H37N3O2 |

|

Protostreptovaricin I | 58670-64-7 | C36H47NO9 |

|

18-O-Methylchaenorpine | 120374-27-8 | C29H38N4O4 |

|

desacetylvicibactin | 1193340-45-2 | C27H48N6O12 |

|

2-Demethylnaphthomycin A | 98525-20-3 | C39H44ClNO9 |

|

3-Methylthiorifamycin SV | 56908-32-8 | C38H49NO12S |

|

(4S)-4,5-dihydro-4-hydroxygeldanamycin | 1391855-83-6 | C29H42N2O10 |

Literatura Relacionada

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

-

4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

Fornecedores recomendados

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados